molecular formula C10H10ClNO3 B2886943 4-chloro-1-ethoxy-2-[(E)-2-nitroethenyl]benzene CAS No. 662161-05-9

4-chloro-1-ethoxy-2-[(E)-2-nitroethenyl]benzene

Cat. No.: B2886943
CAS No.: 662161-05-9
M. Wt: 227.64
InChI Key: ZTYPLSGMANYUGH-UHFFFAOYSA-N
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Description

4-chloro-1-ethoxy-2-[(E)-2-nitroethenyl]benzene is an organic compound with the molecular formula C10H10ClNO3 It is a derivative of benzene, characterized by the presence of a chloro group, an ethoxy group, and a nitroethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-ethoxy-2-[(E)-2-nitroethenyl]benzene typically involves the nitration of 4-chloro-1-ethoxybenzene followed by a subsequent reaction with an appropriate nitroethenylating agent. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-ethoxy-2-[(E)-2-nitroethenyl]benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-chloro-1-ethoxy-2-[(E)-2-aminoethenyl]benzene.

Scientific Research Applications

4-chloro-1-ethoxy-2-[(E)-2-nitroethenyl]benzene is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in organic synthesis, it is used to create more complex molecules.

    Biology: It serves as a probe in biochemical studies to understand the interactions of nitroaromatic compounds with biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-1-ethoxy-2-[(E)-2-nitroethenyl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro group, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to modify the compound for specific applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1-ethoxy-2-nitrobenzene
  • 4-chloro-1-methoxy-2-[(E)-2-nitroethenyl]benzene
  • 4-bromo-1-ethoxy-2-[(E)-2-nitroethenyl]benzene

Uniqueness

4-chloro-1-ethoxy-2-[(E)-2-nitroethenyl]benzene is unique due to the combination of its chloro, ethoxy, and nitroethenyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its structural features allow for specific interactions in chemical and biological systems, making it a valuable compound in research and industry.

Properties

IUPAC Name

4-chloro-1-ethoxy-2-[(E)-2-nitroethenyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c1-2-15-10-4-3-9(11)7-8(10)5-6-12(13)14/h3-7H,2H2,1H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYPLSGMANYUGH-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)C=C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)Cl)/C=C/[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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